molecular formula C10H15NO4 B15225515 Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate

Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate

Cat. No.: B15225515
M. Wt: 213.23 g/mol
InChI Key: RCZSJJCQLUUWPK-UHFFFAOYSA-N
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Description

Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate is a heterocyclic compound that features a fused pyridine and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of a furan derivative, followed by its reaction with a pyridine precursor under acidic or basic conditions to form the fused ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine or furan rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for biological activity screening, including antimicrobial, antiviral, and anticancer assays.

    Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific biological pathways.

    Industry: In industrial settings, the compound can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects could involve pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused pyridine-furan systems and derivatives of pyridine or furan. Examples include:

  • 6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid
  • 2,4,6-triarylpyridines
  • Fluorinated pyridines

Uniqueness

Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate is unique due to its specific ethyl ester functional group and the particular arrangement of the fused rings. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl 6-oxo-2,3,4,5,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylate

InChI

InChI=1S/C10H15NO4/c1-2-14-9(13)10-3-4-15-7(10)5-8(12)11-6-10/h7H,2-6H2,1H3,(H,11,12)

InChI Key

RCZSJJCQLUUWPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCOC1CC(=O)NC2

Origin of Product

United States

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